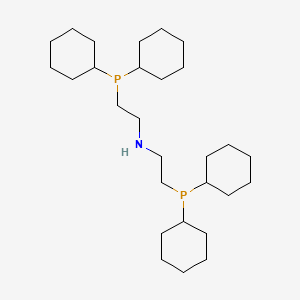

Bis(2-(dicyclohexylphosphino)ethyl)amine

Descripción general

Descripción

Bis(2-(dicyclohexylphosphino)ethyl)amine: is a chemical compound with the molecular formula C28H53NP2 and a molecular weight of 465.67 g/mol . It is a phosphine ligand, often used in coordination chemistry and catalysis. The compound is characterized by its solid form and white color, with a melting point of 64-69°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(dicyclohexylphosphino)ethyl)amine typically involves the reaction of 2-(dicyclohexylphosphino)ethylamine with appropriate reagents under controlled conditions. The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves precise control of temperature, pressure, and reaction time to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-(dicyclohexylphosphino)ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.

Substitution Reagents: Various metal complexes can be used for substitution reactions.

Major Products:

Phosphine Oxides: Formed during oxidation.

Metal Complexes: Formed during substitution reactions.

Aplicaciones Científicas De Investigación

Catalytic Applications

DCPEA is primarily utilized as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers allows for various catalytic processes, including:

- Hydrogenation Reactions : DCPEA has been used in catalytic hydrogenation, facilitating the reduction of alkenes and ketones through the formation of metal-hydride complexes.

- Cross-Coupling Reactions : It plays a crucial role in coupling reactions such as Suzuki and Heck reactions, where it aids in the formation of carbon-carbon bonds by stabilizing palladium or nickel catalysts.

- Dehydrogenation Processes : Research indicates that DCPEA can be employed in cobalt-catalyzed dehydrogenation reactions, releasing hydrogen gas from alcohols and amines .

Material Science

In materials science, DCPEA is explored for its potential in synthesizing novel organometallic compounds. Its coordination properties enable the development of new materials with tailored electronic and optical properties. For example:

- Metal-Organic Frameworks (MOFs) : The ligand's ability to form stable complexes with various metals can be harnessed to create MOFs, which have applications in gas storage, separation processes, and catalysis.

Biological and Medicinal Chemistry

While the biological applications of DCPEA are still under exploration, its derivatives show promise in medicinal chemistry:

- Metal Ion Interactions : DCPEA's capacity to chelate metal ions may influence biological pathways by modulating enzyme activity or cellular processes. Studies suggest it could affect signal transduction pathways and gene expression .

- Pharmaceutical Applications : Investigations into its derivatives indicate potential uses in drug design, particularly in targeting specific enzymes or receptors involved in disease mechanisms.

Case Study 1: Cobalt-Catalyzed Dehydrogenation

In a study published on cobalt-catalyzed dehydrogenation reactions, DCPEA was utilized as a ligand to facilitate the release of hydrogen from alcohols. The research highlighted its effectiveness in forming stable cobalt complexes that enhance reaction rates while minimizing side reactions .

Case Study 2: Cross-Coupling Reactions

DCPEA has been employed in various cross-coupling reactions involving palladium catalysts. Studies demonstrate that the ligand significantly improves yields and selectivity compared to other phosphine ligands due to its steric bulk and electronic properties .

Mecanismo De Acción

The mechanism of action of Bis(2-(dicyclohexylphosphino)ethyl)amine primarily involves its role as a ligand. It coordinates with metal centers, facilitating various catalytic processes. The compound’s phosphine groups donate electron density to the metal, stabilizing the metal-ligand complex and enhancing its reactivity .

Comparación Con Compuestos Similares

- Bis(2-diphenylphosphinoethyl)phenylphosphine

- 2-(Diphenylphosphino)ethylamine

- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine

Uniqueness: Bis(2-(dicyclohexylphosphino)ethyl)amine is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence the reactivity and stability of the metal complexes it forms. This makes it particularly useful in catalysis where selectivity and stability are crucial .

Actividad Biológica

Bis(2-(dicyclohexylphosphino)ethyl)amine (often abbreviated as bis-DCP) is a bidentate ligand with significant applications in coordination chemistry and catalysis. Its unique structure, featuring two dicyclohexylphosphino groups, allows for versatile interactions with metal ions and biomolecules, leading to various biological activities. This article explores the biological activity of bis-DCP, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The molecular formula for bis-DCP is . Its structure can be represented as follows:

Mechanisms of Biological Activity

- Ligand Properties :

-

Cellular Interactions :

- The compound influences cellular processes such as signal transduction and gene expression. Its interaction with proteins can modulate cellular responses, leading to alterations in metabolism and growth.

- Enzymatic Activity :

Table 1: Summary of Biological Activities

Case Study 1: Enzymatic Activity

In a study investigating the effects of bis-DCP on enzymatic reactions, it was found that the compound significantly increased the reaction rates of certain metalloproteins. The study reported a notable enhancement in catalytic efficiency when bis-DCP was used as a ligand in metal complexes, demonstrating its potential as a catalyst in biochemical reactions .

Case Study 2: Cytotoxic Effects

Research evaluating the cytotoxic effects of bis-DCP derivatives on cancer cell lines revealed that certain modifications to the compound could enhance its antiproliferative properties. The IC50 values indicated moderate cytotoxicity against various cancer cell types, suggesting that while some derivatives are effective, careful consideration of dosage is necessary to avoid adverse effects .

Dosage Effects

The biological effects of bis-DCP are dose-dependent:

- Low Doses : At lower concentrations, bis-DCP exhibits beneficial effects on enzymatic activity and cellular functions.

- High Doses : Higher concentrations can lead to cytotoxicity and disruption of normal cellular processes, emphasizing the importance of dosage in therapeutic applications .

Metabolic Pathways

Bis-DCP participates in several metabolic pathways by interacting with key enzymes and cofactors. Its role as a ligand allows it to influence metabolic fluxes and affect the levels of various metabolites within cells.

Transport and Distribution

Within biological systems, bis-DCP's transport is facilitated by interactions with specific transporters and binding proteins. This aspect is crucial for its localization within cells and tissues, impacting its overall biological efficacy .

Propiedades

IUPAC Name |

2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJIHPKBLHGKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728924 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550373-32-5 | |

| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Bis(2-(dicyclohexylphosphino)ethyl)amine influence the stability and reactivity of its iridium complexes?

A1: this compound (PNP) is a chiral aminodiphosphine ligand. Research [] demonstrates that the bulky cyclohexyl substituents on the phosphorus donors of PNP favor the formation of iridium complexes where the ligand adopts a meridional conformation. This conformation can influence both the stability and reactivity of the resulting complexes. For instance, meridional coordination of PNP* to iridium can lead to the formation of stable hydride complexes, including monohydride, dihydride, and even trihydride species []. These hydride complexes are of particular interest due to their potential applications in catalytic hydrogenation reactions.

Q2: What types of iridium complexes are formed when this compound reacts with [Ir(COD)(OMe)]2?

A2: The reaction of this compound with [Ir(COD)(OMe)]2 (COD = cycloocta-1,5-diene) yields various iridium complexes depending on the reaction conditions and solvent used []. In aprotic solvents, the reaction primarily forms complexes where the PNP ligand coordinates to iridium in a meridional fashion. Interestingly, when the reaction is conducted in protic solvents, different complexes can be obtained, including those with the PNP ligand in a facial coordination mode. The nature of the solvent also influences the stability of the resulting iridium complexes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.